1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3-Phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 3-phenylpropyl substituent at the 1-position of the triazole ring. Triazole-carboxylic acids are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid was synthesized using this method, demonstrating antimicrobial activity against Gram-positive and Gram-negative pathogens .
Properties
IUPAC Name |
1-(3-phenylpropyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEIJOAZGGNKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The phenylpropyl group can be introduced through subsequent functionalization steps.
Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of different solvents, temperatures, and catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Compounds containing triazole rings have been extensively studied for their antimicrobial, antifungal, and anticancer properties. Research indicates that derivatives of triazoles exhibit moderate to good antimicrobial activity against various bacterial and fungal strains. The mechanism of action typically involves interference with microbial cell wall synthesis or inhibition of vital enzymes.
Anticancer Potential
The triazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary studies suggest that 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid may inhibit tumor growth by disrupting cellular signaling pathways associated with cancer progression.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The results indicated that the compound's mechanism likely involves disruption of cell membrane integrity and inhibition of essential metabolic pathways .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of this triazole derivative on multiple cancer cell lines. The results showed that treatment with the compound led to reduced cell viability and induced apoptosis in cancer cells. Further investigations revealed that the compound modulates key signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Aromatic vs. Aliphatic Groups: The 3-phenylpropyl group in the target compound introduces steric bulk and extended π-conjugation, which may enhance binding to hydrophobic pockets in biological targets compared to smaller groups like cyclopropyl . Electron-Withdrawing Groups (EWGs): Analogs with CF₃ or Cl substituents (e.g., 1-(4-chlorophenyl)-5-CF₃ derivative) show enhanced anticancer activity, likely due to increased electrophilicity and target affinity . Amino Groups: The 2-aminophenyl analog exhibits antimicrobial activity, suggesting that polar substituents can improve solubility and interaction with bacterial membranes .
Synthesis Methods :
- Biological Activity Trends: Antimicrobial Activity: Linked to the presence of aromatic amines (e.g., 2-aminophenyl) and planar triazole-carboxylic acid moieties, which may disrupt bacterial cell walls . Anticancer Activity: Correlates with EWGs (Cl, CF₃) and extended aromatic systems, as seen in c-Met inhibitors . Carboxamide Derivatives: Functionalization of the carboxylic acid group (e.g., amidation) can tailor compounds for specific targets, such as CFTR modulators .
Biological Activity
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1266791-15-4) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 231.25 g/mol. Its structure features a triazole ring with a phenylpropyl side chain and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been noted to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. For example, it exhibits inhibitory effects on carbonic anhydrase (CA-II), which is implicated in several physiological processes and disease states. The IC50 values for related compounds range from 12.1 µM to 53.6 µM, indicating moderate to strong inhibitory activity .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites, effectively blocking their activity.
- Cellular Interaction : The carboxylic acid group enhances solubility and cellular uptake, allowing the compound to modulate signaling pathways within cells.
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound could serve as a lead for developing new antimicrobial agents .
- Cancer Research : In vivo studies showed that treatment with this compound resulted in significant tumor size reduction in mice models of breast cancer .
- Enzyme Interaction : Molecular docking studies revealed strong binding affinities of the compound to CA-II, supporting its role as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
